Mavorixafor trihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

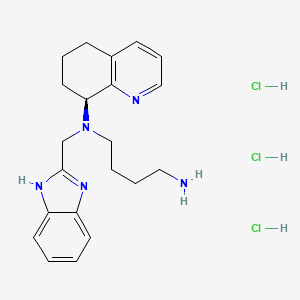

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5.3ClH/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19;;;/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25);3*1H/t19-;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHQTOSCZZCGHB-VLEZWVESSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mavorixafor Trihydrochloride: A Technical Guide to its Discovery and Synthesis

An In-depth Overview for Researchers and Drug Development Professionals

Abstract

Mavorixafor, marketed as Xolremdi, is a first-in-class, orally bioavailable, small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] Approved by the FDA on April 26, 2024, it is the first targeted therapy for WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome in patients aged 12 and older.[2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and clinical development of Mavorixafor, tailored for professionals in the field of drug discovery and development.

Discovery and Development

The journey of Mavorixafor, also known as X4P-001, AMD070, or AMD11070, began with its development by AnorMed, where it was initially investigated as an anti-HIV agent.[2][3] The rationale was based on the fact that the CXCR4 receptor acts as a co-receptor for T-tropic (X4) HIV-1 strains to enter and infect host cells.[4][5] As a CXCR4 antagonist, Mavorixafor demonstrated potent inhibition of T-tropic HIV-1 replication.[5]

In 2017, X4 Pharmaceuticals shifted the development focus towards rare diseases, specifically WHIM syndrome, a primary immunodeficiency characterized by gain-of-function mutations in the CXCR4 gene.[2][6] This strategic pivot was driven by the understanding that the underlying pathophysiology of WHIM syndrome—the retention of neutrophils and lymphocytes in the bone marrow—was directly linked to the overactive CXCR4/CXCL12 signaling axis that Mavorixafor potently inhibits.[2][7] The drug has also been investigated for other conditions, including chronic neutropenic disorders, Waldenstrom's macroglobulinemia, and clear cell renal cell carcinoma.[2][8]

Mechanism of Action

Mavorixafor's therapeutic effect stems from its function as a selective antagonist of the CXCR4 receptor.[7]

The CXCR4/CXCL12 Signaling Pathway: CXCR4 is a G protein-coupled receptor (GPCR) whose sole endogenous ligand is the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1, or SDF-1).[2][4] This signaling axis is fundamental to various physiological processes, including:

-

Hematopoiesis: Regulating the trafficking and homing of hematopoietic stem cells.[4]

-

Immune Response: Guiding the migration of immune cells like neutrophils and lymphocytes.[7]

Pathophysiology in WHIM Syndrome: WHIM syndrome is caused by autosomal dominant gain-of-function mutations in the CXCR4 gene.[6] These mutations lead to a truncated C-terminal domain of the receptor, impairing its desensitization and internalization. This results in hyper-activation of the CXCR4 pathway in response to CXCL12, causing mature neutrophils and other leukocytes to be retained within the bone marrow, a condition known as myelokathexis.[2][9] The resulting chronic neutropenia and lymphopenia leave patients highly susceptible to recurrent infections and warts.[7]

Mavorixafor's Intervention: Mavorixafor is an orally bioavailable inhibitor that selectively binds to the CXCR4 receptor, blocking the binding of its ligand, CXCL12.[10] This competitive inhibition disrupts the overactive signaling pathway, allowing for the mobilization and trafficking of mature neutrophils and lymphocytes from the bone marrow into the peripheral circulation.[2][9] This action directly addresses the root cause of the cytopenias in WHIM syndrome, leading to an increase in circulating immune cells and an improved ability to fight infections.[11]

Synthesis of Mavorixafor

The original synthesis of Mavorixafor was a multi-step process with a low overall yield of approximately 8.7%.[12] This route utilized key intermediates such as 8-amino-5,6,7,8-tetrahydroquinoline and N,N-diprotected aminobutyraldehyde and involved hazardous reagents like n-butyllithium.[12]

A novel, more practical, and higher-yielding synthetic route has since been developed. This improved process avoids the previously mentioned challenging intermediates and reagents, starting instead from 8-chloro-5,6,7,8-tetrahydroquinoline and 1,4-diaminobutane. This new route improves the total yield to 13% and features an efficient one-pot reaction that combines protection, condensation, and hydrolysis steps.[12]

Quantitative Data

Table 1: Pharmacological and Pharmacokinetic Properties

| Parameter | Value | Context | Source |

| IC₅₀ (CXCR4 Binding) | 13 nM | Inhibition of ¹²⁵I-SDF-1 binding | [5] |

| IC₅₀ (Anti-HIV Activity) | 1 nM | T-tropic HIV-1 (NL4.3) replication in MT-4 cells | [5] |

| IC₅₀ (Anti-HIV Activity) | 9 nM | T-tropic HIV-1 (NL4.3) replication in PBMCs | [5] |

| IC₅₀ (Calcium Mobilization) | 7.6–39 nM | Inhibition in K562 cells expressing CXCR4 variants | [2] |

| Cₘₐₓ (Steady-State) | 3304 ng/mL (CV% 58.6) | 400 mg once daily in adults with WHIM syndrome | [9] |

| AUC₀₋₂₄ₕ (Steady-State) | 13970 ng·h/mL (CV% 58.4) | 400 mg once daily in adults with WHIM syndrome | [9] |

Table 2: Summary of Key Clinical Trial Results

| Trial / Study | Phase | Population | Key Findings | Source |

| NCT03005327 | 2 | 8 Adult WHIM Patients | 400 mg once-daily dose was well tolerated. Dose-dependent increases in Absolute Neutrophil Counts (ANC) and Absolute Lymphocyte Counts (ALC). Yearly infection rate decreased from 4.63 to 2.27 events. 75% average reduction in cutaneous warts. | [13] |

| 4WHIM (NCT03995108) | 3 (Pivotal) | 31 Adult & Adolescent WHIM Patients | Mavorixafor demonstrated clinically meaningful and statistically significant improvements in ANC and ALC over placebo. | [1][6] |

| NCT04154488 | 1b/2 | Patients with Chronic Neutropenia | Evaluated safety, tolerability, and impact on neutrophil counts. | [14] |

Experimental Protocols

While specific, proprietary protocols are not fully disclosed in public literature, the general methodologies for key assays can be outlined based on standard practices in the field.

CXCR4 Receptor Binding Assay (General Protocol)

-

Cell Culture: Use a cell line endogenously or recombinantly expressing the human CXCR4 receptor (e.g., Jurkat cells).

-

Radioligand Preparation: Prepare a solution of a radiolabeled CXCR4 ligand, such as ¹²⁵I-SDF-1 (CXCL12).

-

Competition Binding: Incubate the cells with a fixed concentration of the radioligand and varying concentrations of the test compound (Mavorixafor).

-

Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Detection: Measure the radioactivity retained on the filter using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of Mavorixafor. Calculate the IC₅₀ value, which is the concentration of Mavorixafor that inhibits 50% of the specific binding of the radioligand.

Calcium Mobilization Assay (General Protocol)

-

Cell Loading: Load CXCR4-expressing cells (e.g., K562 cells transfected with CXCR4 variants) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[2]

-

Compound Incubation: Pre-incubate the dye-loaded cells with varying concentrations of Mavorixafor.

-

Stimulation: Stimulate the cells with a fixed concentration of the CXCR4 agonist, CXCL12.

-

Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: Determine the inhibitory effect of Mavorixafor on the CXCL12-induced calcium flux. Calculate the IC₅₀ value, representing the concentration of Mavorixafor that produces a 50% inhibition of the maximum calcium response.[2]

Clinical Development Workflow

The development of Mavorixafor followed a structured path from preclinical studies to market approval, with a notable pivot in therapeutic indication.

Conclusion

Mavorixafor represents a significant advancement in the treatment of WHIM syndrome, offering the first targeted therapy that addresses the underlying molecular pathology of the disease. Its journey from an anti-HIV candidate to a breakthrough therapy for a rare genetic disorder highlights the importance of understanding fundamental disease mechanisms and strategic drug repositioning. The development of a more efficient and practical synthesis route has further solidified its viability as a commercial therapeutic. For researchers and drug developers, the story of Mavorixafor serves as a compelling case study in targeted drug design, clinical development for rare diseases, and innovative chemical synthesis.

References

- 1. Mavorixafor - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Mavorixafor | C21H27N5 | CID 11256587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Mavorixafor? [synapse.patsnap.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. bloodcancerunited.org [bloodcancerunited.org]

- 7. What is Mavorixafor used for? [synapse.patsnap.com]

- 8. clinicaltrials.eu [clinicaltrials.eu]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Facebook [cancer.gov]

- 11. Mavorixafor for Neutropenia · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Mavorixafor Trihydrochloride: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Structure, Physicochemical Properties, and Mechanism of Action of a First-in-Class CXCR4 Antagonist for the Treatment of WHIM Syndrome.

Abstract

Mavorixafor trihydrochloride, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), represents a significant therapeutic advancement in the management of Warts, Hypogammoglobulinemia, Infections, and Myelokathexis (WHIM) syndrome. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and mechanism of action. Furthermore, it outlines the experimental protocols for key in vitro assays and summarizes the design and outcomes of pivotal clinical trials, offering a valuable resource for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Mavorixafor, as the active pharmaceutical ingredient, is a small molecule inhibitor.[1] The trihydrochloride salt form enhances its solubility and suitability for oral administration.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine;trihydrochloride[2] |

| SMILES | C1C--INVALID-LINK--N(CCCCN)CC3=NC4=CC=CC=C4N3.Cl.Cl.Cl[2] |

| Molecular Formula | C₂₁H₃₀Cl₃N₅[2] |

| Molecular Weight | 458.9 g/mol [2] |

| CAS Number | 2309699-17-8[2] |

| Synonyms | AMD-070 trihydrochloride, X4P-001[2][3] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Light yellow to yellow solid | [1] |

| Solubility | DMSO: 6 mg/mL (13.08 mM) | [4] |

| pKa (Strongest Basic) | 10.18 (Predicted) | DrugBank Online |

| logP | 2.61 (Predicted) | DrugBank Online |

Mechanism of Action

Mavorixafor is a selective and orally bioavailable antagonist of the CXCR4 receptor.[5] In WHIM syndrome, gain-of-function mutations in the CXCR4 gene lead to a hyperactive CXCR4/CXCL12 signaling pathway.[6] This results in the retention of mature neutrophils and other white blood cells in the bone marrow, a condition known as myelokathexis, leading to neutropenia and lymphopenia in the peripheral blood.[7]

Mavorixafor competitively binds to the CXCR4 receptor, blocking the binding of its natural ligand, CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1).[5] This inhibition of the CXCR4/CXCL12 axis leads to the mobilization of neutrophils and lymphocytes from the bone marrow into the bloodstream, thereby addressing the underlying cause of the immunodeficiency in WHIM syndrome.[6][7]

Experimental Protocols

In Vitro CXCR4 Antagonism

3.1.1. CXCR4 Radioligand Binding Assay

This assay is designed to determine the binding affinity of Mavorixafor to the CXCR4 receptor.

-

Cell Line: CCRF-CEM cells, which endogenously express the CXCR4 receptor.[6]

-

Radioligand: [¹²⁵I]-SDF-1α.

-

Protocol:

-

Prepare CCRF-CEM cell membranes by homogenization and centrifugation.

-

Incubate the cell membranes with a constant concentration of [¹²⁵I]-SDF-1α and varying concentrations of this compound in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4) for 60 minutes at room temperature.

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The IC₅₀ value, the concentration of Mavorixafor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. Mavorixafor has been shown to have an IC₅₀ of approximately 13 nM in such assays.[4][8]

-

3.1.2. Calcium Mobilization Assay

This functional assay measures the ability of Mavorixafor to inhibit CXCL12-induced intracellular calcium mobilization.

-

Cell Lines: Jurkat cells or K562 cells stably expressing CXCR4 variants.[6]

-

Fluorescent Dye: Fluo-4 AM.

-

Protocol:

-

Culture the chosen cell line to the appropriate density in a 96-well plate.

-

Load the cells with Fluo-4 AM dye in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of CXCL12.

-

Measure the fluorescence intensity (excitation ~490 nm, emission ~525 nm) over time using a fluorescence plate reader.

-

The IC₅₀ value for the inhibition of calcium mobilization is calculated from the dose-response curve. For K562 cells expressing various CXCR4 variants, Mavorixafor has demonstrated IC₅₀ values in the range of 7.6–39 nM.[6]

-

Clinical Trial Protocols

3.2.1. Phase 2 Clinical Trial (NCT03005327)

This open-label, dose-escalation study was designed to evaluate the safety, tolerability, and appropriate dosage of Mavorixafor in adult patients with WHIM syndrome.[3]

-

Study Design: Open-label, multi-center, dose-escalation trial with an extension phase.[9]

-

Participants: Adult patients (≥18 years) with a genetically confirmed pathogenic CXCR4 mutation and baseline absolute neutrophil count (ANC) ≤400/μL and/or absolute lymphocyte count (ALC) ≤650/μL.[3]

-

Intervention: Oral Mavorixafor administered once daily, with doses escalating from 50 mg up to 400 mg.[9]

-

Primary Outcome Measures:

-

Safety and tolerability.

-

Dose determination based on the area under the curve for ANC and ALC.[3]

-

-

Key Findings: Mavorixafor was well-tolerated and led to dose-dependent increases in ANC and ALC. At doses ≥300 mg/day, a significant increase in the time above threshold for both neutrophil and lymphocyte counts was observed.[10]

3.2.2. Phase 3 Clinical Trial (4WHIM - NCT03995108)

This pivotal, randomized, double-blind, placebo-controlled trial was conducted to establish the efficacy and safety of Mavorixafor in patients with WHIM syndrome.[11]

-

Study Design: Randomized, double-blind, placebo-controlled, multi-center trial with a 52-week treatment period followed by an open-label extension.[11][12]

-

Participants: Patients aged 12 years and older with a confirmed CXCR4 mutation consistent with WHIM syndrome and an ANC ≤400 cells/μL.[13]

-

Intervention:

-

Primary Endpoint: Time above threshold for Absolute Neutrophil Count (TATANC), defined as the number of hours over a 24-hour period that the ANC is ≥500 cells/μL.[11]

-

Secondary Endpoints:

-

Key Findings: The trial met its primary endpoint, with Mavorixafor-treated patients demonstrating a statistically significant increase in TATANC compared to placebo.[11] Additionally, patients receiving Mavorixafor experienced a lower annualized infection rate.[11]

Clinical Efficacy and Safety

Clinical trial data have consistently demonstrated the efficacy of Mavorixafor in increasing circulating neutrophil and lymphocyte counts in patients with WHIM syndrome.[10][11] This has been associated with a clinically meaningful reduction in the frequency and severity of infections. The most commonly reported adverse events include thrombocytopenia, rash, rhinitis, epistaxis, vomiting, and dizziness.[15]

Summary of Key Clinical Trial Results

| Parameter | Phase 2 Trial (NCT03005327) | Phase 3 Trial (4WHIM - NCT03995108) |

| Primary Outcome | Dose-dependent increases in ANC and ALC | Statistically significant increase in TATANC vs. placebo[11] |

| Infection Rate | Reduced annualized infection rate | Lower annualized infection rate vs. placebo[11] |

| Wart Burden | Reduction in the number of cutaneous warts | A secondary endpoint under evaluation[14] |

| Safety | Well-tolerated | Favorable safety profile[11] |

Conclusion

This compound is a first-in-class, orally administered CXCR4 antagonist that has shown significant promise in the treatment of WHIM syndrome. Its well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated clinical efficacy in increasing neutrophil and lymphocyte counts and reducing infection rates make it a valuable therapeutic option for this rare and debilitating immunodeficiency. The data presented in this technical guide underscore the robust scientific foundation for the continued development and clinical application of Mavorixafor.

References

- 1. Research Progress of CXCR4-Targeting Radioligands for Oncologic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C21H30Cl3N5 | CID 78357868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. X4 Pharmaceuticals Announces Publication of Mavorixafor Phase 2 Clinical Data for Treatment of WHIM Syndrome in ‘Blood’ - the Official Journal of the American Society of Hematology | X4 Pharmaceuticals, Inc. [investors.x4pharma.com]

- 4. glpbio.com [glpbio.com]

- 5. What is the mechanism of Mavorixafor? [synapse.patsnap.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Mavorixafor, CXCR4 antagonist, a novel treatment for WHIM syndrome, first FDA approval 2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Results of a phase 2 trial of an oral CXCR4 antagonist, mavorixafor, for treatment of WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A phase 3 randomized trial of mavorixafor, a CXCR4 antagonist, for WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A phase 3 randomized trial of mavorixafor, a CXCR4 antagonist, for WHIM syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. UCSD WHIM Syndrome Trial → Mavorixafor in Participants With Warts, Hypogammaglobulinemia, Infections, and Myelokathexis (WHIM) Syndrome [clinicaltrials.ucsd.edu]

- 14. | BioWorld [bioworld.com]

- 15. Mavorixafor: a CXCR4 antagonist for WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

The CXCR4/CXCL12 Axis: An In-Depth Technical Guide to its Role in Leukocyte Trafficking

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor type 4 (CXCR4) and its cognate ligand, C-X-C motif chemokine ligand 12 (CXCL12), also known as Stromal Cell-Derived Factor-1 (SDF-1), constitute a pivotal signaling axis in a multitude of physiological and pathological processes. This axis is a master regulator of leukocyte trafficking, orchestrating the targeted migration and positioning of immune cells in both homeostatic and inflammatory contexts.[1][2][3] Its functions are critical in hematopoiesis, immune surveillance, and the inflammatory response. Dysregulation of the CXCR4/CXCL12 axis is implicated in various diseases, including cancer metastasis, autoimmune disorders, and immunodeficiencies, making it a highly attractive target for therapeutic intervention.[4] This technical guide provides a comprehensive overview of the CXCR4/CXCL12 axis in leukocyte trafficking, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Concepts of the CXCR4/CXCL12 Axis in Leukocyte Trafficking

The trafficking of leukocytes is a tightly regulated process involving the adhesion of leukocytes to the endothelium, their transmigration across the vessel wall, and their subsequent migration within tissues toward specific chemical cues. The CXCR4/CXCL12 axis plays a central role in several of these steps.

Leukocyte Homing and Retention: CXCL12 is constitutively expressed at high levels in the bone marrow by various stromal cells, including osteoblasts and endothelial cells.[5] This creates a chemical gradient that is essential for the homing of hematopoietic stem cells and the retention of various leukocyte populations, particularly neutrophils, within the bone marrow.[3][5] Disruption of this axis leads to the mobilization of these cells into the peripheral circulation.

Leukocyte Recruitment to Inflammatory Sites: During inflammation, the expression of CXCL12 can be induced at sites of tissue injury, contributing to the recruitment of CXCR4-expressing leukocytes, such as lymphocytes and monocytes, to the inflamed tissue.

Leukocyte Subsets Regulated by CXCR4/CXCL12:

-

Neutrophils: The CXCR4/CXCL12 axis is a master regulator of neutrophil homeostasis, primarily by mediating their retention in and release from the bone marrow.[1][2][3] Low surface expression of CXCR4 on bone marrow neutrophils is maintained by the high local concentration of CXCL12, promoting their retention.[3] A decrease in CXCL12 levels or antagonism of CXCR4 leads to neutrophil mobilization.[4]

-

Lymphocytes: This axis is crucial for the homing of lymphocytes to secondary lymphoid organs and the bone marrow.[6] It also plays a role in the positioning of B cells within germinal centers during the humoral immune response.

-

Monocytes: The recruitment of monocytes from the bloodstream into tissues is partly mediated by the CXCR4/CXCL12 axis, particularly in the context of inflammation and tumor microenvironments.

-

Dendritic Cells (DCs): CXCR4 signaling is important for the localization and migration of dendritic cells, influencing their ability to initiate immune responses.[7]

Quantitative Data in CXCR4/CXCL12-Mediated Leukocyte Trafficking

Understanding the quantitative aspects of the CXCR4/CXCL12 axis is crucial for designing experiments and interpreting results. The following tables summarize key quantitative parameters.

| Parameter | Value | Cell Type/Context | Reference |

| Binding Affinity (Kd) | |||

| CXCL12 to CXCR4 | 25 nM | Wild-type CXCL12 | [1] |

| Dimeric CXCL12 to CXCR4 | 150 nM | Dimeric form of CXCL12 | [1] |

| Receptor Expression | |||

| CXCR4 on CD19+ B cells | ~7,500 ABS | Human peripheral blood | [5] |

| CXCR4 on CD56+ NK cells | <250 ABS | Human peripheral blood | [5] |

| CXCR4 on total lymphocytes | Median 3,387 ABS* (on CXCR4+ gate) | Human peripheral blood | [5] |

| CXCR4 on mature monocytes | ~5,000 to ~50,000 ABS* | M-CSF conditioned | [5] |

| CXCR4 on immature dendritic cells | low | Human peripheral blood | [1] |

| CXCR4 on mature dendritic cells | 41-fold increase from immature | In vitro maturation | [1] |

| Ligand Concentration | |||

| CXCL12 in human bone marrow | High constitutive expression | Bone marrow stroma | [4][5] |

| CXCL12 in lymph nodes | High expression in paracortical areas | Human lymph node tissue | [8][9] |

| Cellular Response | |||

| Leukocyte migration speed | ~10 µm/min | In vitro chemotaxis | [10] |

*ABS: Antibody-Binding Sites, a quantitative measure of cell surface receptor density.

Signaling Pathways

Upon binding of CXCL12, CXCR4, a G-protein coupled receptor (GPCR), activates several downstream signaling pathways that culminate in cell migration, survival, and proliferation.

G-Protein Dependent Signaling

The canonical signaling pathway involves the activation of heterotrimeric G-proteins, primarily of the Gαi subtype.

References

- 1. Quantification of CD4, CCR5, and CXCR4 levels on lymphocyte subsets, dendritic cells, and differentially conditioned monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using Intravital Microscopy to Study the Role of MIF in Leukocyte Trafficking In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 3. CXCR4, the master regulator of neutrophil trafficking in homeostasis and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CXCR4 is a key regulator of neutrophil release from the bone marrow under basal and stress granulopoiesis conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of CD4, CCR5, and CXCR4 levels on lymphocyte subsets, dendritic cells, and differentially conditioned monocyte-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct functions of CXCR4, CCR2, and CX3CR1 direct dendritic cell precursors from the bone marrow to the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. CXCL12 promotes CCR7 ligand–mediated breast cancer cell invasion and migration toward lymphatic vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Mavorixafor Trihydrochloride: A Technical Guide to its Impact on Immune Cell Function

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mavorixafor is an orally bioavailable, selective, allosteric antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2] This receptor and its sole ligand, CXCL12 (also known as stromal cell-derived factor-1α or SDF-1α), form a critical signaling axis that governs the trafficking, homing, and retention of various immune cells, particularly hematopoietic stem cells and mature leukocytes, within the bone marrow.[3][4][5] Aberrant CXCR4 signaling is implicated in the pathophysiology of several diseases, including rare primary immunodeficiencies and cancer.[4] Mavorixafor works by blocking the CXCR4/CXCL12 interaction, thereby disrupting the downstream signaling that leads to the retention of immune cells in the bone marrow and other niches.[3][4] This guide provides an in-depth review of mavorixafor's mechanism of action, its quantitative effects on immune cell populations, and the experimental methodologies used to elucidate these impacts.

Core Mechanism of Action: Antagonism of the CXCR4/CXCL12 Axis

The CXCR4 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating the location and movement of immune cells.[4][6] Its ligand, CXCL12, is highly expressed in the bone marrow, creating a chemical gradient that retains CXCR4-expressing cells, such as neutrophils and lymphocytes.[6]

In certain pathological conditions, such as the rare primary immunodeficiency WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome, autosomal dominant gain-of-function mutations in the CXCR4 gene lead to over-activation of the signaling pathway.[5][6] This results in the pathological retention of mature neutrophils and other white blood cells in the bone marrow, leading to severe chronic neutropenia and lymphopenia in the peripheral blood.[3][6]

Mavorixafor is a small molecule antagonist that selectively binds to the CXCR4 receptor, preventing its interaction with CXCL12.[4][7] This blockade inhibits the downstream signaling cascade, releasing the "anchor" that holds white blood cells in the bone marrow and promoting their mobilization into the peripheral circulation.[5][6] This mechanism directly addresses the underlying cause of cytopenias in diseases like WHIM syndrome.[6]

References

- 1. Mavorixafor, an Orally Bioavailable CXCR4 Antagonist, Increases Immune Cell Infiltration and Inflammatory Status of Tumor Microenvironment in Patients with Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is Mavorixafor used for? [synapse.patsnap.com]

- 4. What is the mechanism of Mavorixafor? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. tandfonline.com [tandfonline.com]

- 7. drugs.com [drugs.com]

Methodological & Application

Mavorixafor Trihydrochloride: In Vitro Cell-Based Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of Mavorixafor trihydrochloride, a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The described assays are essential for understanding its mechanism of action and quantifying its inhibitory effects on the CXCR4 signaling pathway.

Mavorixafor targets the interaction between CXCR4 and its cognate ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12).[1][2][3] This interaction is crucial for various physiological processes, including immune cell trafficking and hematopoiesis.[1] Dysregulation of the CXCR4/CXCL12 axis is implicated in various diseases, including WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome, cancer metastasis, and HIV entry into host cells.[1][2] Mavorixafor has been shown to inhibit CXCL12-dependent signaling and hyperactivation in cells harboring CXCR4 mutations associated with WHIM syndrome.[4]

This document outlines the protocols for three key in vitro assays: a calcium mobilization assay, a chemotaxis assay, and a radioligand binding assay. These assays are fundamental for evaluating the potency and efficacy of CXCR4 antagonists like Mavorixafor.

CXCR4 Signaling Pathway

The binding of CXCL12 to its G protein-coupled receptor (GPCR), CXCR4, initiates a cascade of intracellular signaling events. This leads to the activation of various downstream pathways, including the mobilization of intracellular calcium, activation of the PI3K/Akt and MAPK pathways, and ultimately results in cellular responses such as chemotaxis, proliferation, and survival.[5][6][7] Mavorixafor acts by blocking the initial binding of CXCL12 to CXCR4, thereby inhibiting these downstream effects.

Experimental Protocols

The following are detailed protocols for the in vitro characterization of this compound.

Calcium Mobilization Assay

This assay measures the ability of Mavorixafor to inhibit the transient increase in intracellular calcium concentration induced by CXCL12 stimulation of CXCR4-expressing cells.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat or Ramos cell lines)

-

This compound

-

Recombinant human CXCL12 (SDF-1α)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Probenecid (optional, to prevent dye leakage)

-

Black, clear-bottom 96- or 384-well microplates

-

Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)

Protocol:

-

Cell Preparation:

-

Culture Jurkat or Ramos cells to a density of 0.5-1.0 x 10^6 cells/mL.

-

Harvest cells by centrifugation and wash once with assay buffer.

-

Resuspend the cell pellet in assay buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and probenecid (if used).

-

Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.

-

Wash the cells twice with assay buffer to remove extracellular dye.

-

Resuspend the cells in assay buffer to a final concentration of 1-2 x 10^6 cells/mL.

-

-

Assay Performance:

-

Dispense 50 µL of the cell suspension into each well of the microplate.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 25 µL of the Mavorixafor dilutions or vehicle control to the appropriate wells.

-

Incubate the plate at room temperature for 15-30 minutes.

-

Prepare a solution of CXCL12 in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the microplate into the fluorescence plate reader.

-

Initiate kinetic reading of fluorescence and, after establishing a stable baseline, inject 25 µL of the CXCL12 solution into each well.

-

Continue to measure fluorescence intensity every 1-2 seconds for 2-3 minutes.

-

-

Data Analysis:

-

Determine the peak fluorescence response or the area under the curve for each well.

-

Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known CXCR4 antagonist or no CXCL12 addition (100% inhibition).

-

Plot the normalized response against the logarithm of the Mavorixafor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Chemotaxis Assay

This assay assesses the ability of Mavorixafor to inhibit the directed migration of CXCR4-expressing cells towards a CXCL12 gradient.

Materials:

-

CXCR4-expressing cells (e.g., Jurkat, Ramos)

-

This compound

-

Recombinant human CXCL12 (SDF-1α)

-

Chemotaxis assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Transwell inserts with a 5 µm pore size polycarbonate membrane

-

24-well companion plates

-

Flow cytometer or a method for cell quantification (e.g., Cell Titer-Glo®)

Protocol:

-

Assay Setup:

-

Add chemotaxis assay medium containing CXCL12 (at a concentration determined to induce optimal migration, e.g., 100 ng/mL) to the lower wells of the 24-well plate. For negative controls, add medium without CXCL12.

-

Harvest and wash CXCR4-expressing cells and resuspend them in chemotaxis assay medium at a concentration of 1-5 x 10^6 cells/mL.

-

In separate tubes, pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

-

Migration:

-

Place the Transwell inserts into the wells of the 24-well plate.

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

-

Quantification of Migration:

-

Carefully remove the Transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed period) or a cell viability assay like Cell Titer-Glo®.

-

-

Data Analysis:

-

Subtract the number of spontaneously migrated cells (negative control) from all other readings.

-

Calculate the percentage of inhibition of migration for each Mavorixafor concentration relative to the vehicle control (0% inhibition).

-

Plot the percent inhibition against the logarithm of the Mavorixafor concentration and fit to a dose-response curve to determine the IC50 value.

-

Radioligand Binding Assay

This assay directly measures the ability of Mavorixafor to compete with a radiolabeled ligand (e.g., ¹²⁵I-SDF-1α) for binding to the CXCR4 receptor on whole cells or cell membranes.

Materials:

-

CXCR4-expressing cells or membrane preparations from these cells

-

This compound

-

¹²⁵I-SDF-1α (radiolabeled ligand)

-

Unlabeled SDF-1α (for determining non-specific binding)

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

GF/B or GF/C glass fiber filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Protocol:

-

Assay Setup:

-

In a 96-well plate, add binding buffer, serial dilutions of this compound or vehicle control.

-

For total binding, add only buffer. For non-specific binding, add a high concentration of unlabeled SDF-1α (e.g., 1 µM).

-

Add a constant concentration of ¹²⁵I-SDF-1α to all wells (e.g., a concentration near its Kd).

-

Add the cell suspension or membrane preparation to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester. The filter will trap the cells/membranes with the bound radioligand.

-

Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter plate.

-

Add scintillation fluid to each well.

-

Count the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Calculate the percent inhibition of specific binding for each concentration of Mavorixafor.

-

Plot the percent inhibition against the logarithm of the Mavorixafor concentration.

-

Use non-linear regression analysis to fit the data to a one-site competition model to determine the IC50 value.

-

The Ki (inhibitor constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Quantitative Data Summary

The following table summarizes representative quantitative data for Mavorixafor and other CXCR4 antagonists in the described in vitro assays.

| Compound | Assay | Cell Line/System | Parameter | Value | Reference |

| Mavorixafor | Radioligand Binding | - | IC50 | 13 nM | [8] |

| Mavorixafor | HIV-1 Replication | MT-4 cells | IC50 | 1 nM | [8] |

| Mavorixafor | HIV-1 Replication | PBMCs | IC50 | 9 nM | [8] |

| AMD3100 | Chemotaxis | Human leukemia cells | IC50 | 4.7 nM | [9] |

| AMD3100 | [³⁵S]-GTPγS Binding | Human leukemia cells | IC50 | 7.4 nM | [9] |

| AMD3100 | Radioligand Binding | Human leukemia cells | IC50 | 15.2 µM | [9] |

| ¹²⁵I-SDF-1α | Radioligand Binding | SK-N-SH cells | Kd | 5.0 nM | [2] |

Note: IC50 and Kd values can vary depending on the specific experimental conditions, cell line, and assay format used. The data presented here are for comparative purposes. Researchers should establish these values under their own experimental conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization and visualization of [125I] stromal cell-derived factor-1alpha binding to CXCR4 receptors in rat brain and human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BioRender App [app.biorender.com]

- 7. Investigations into novel antagonists of the CXCR4 chemokine receptor to prevent the migration of cancerous cells - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 8. BIOCARTA_CXCR4_PATHWAY [gsea-msigdb.org]

- 9. Pharmacological evidence for complex and multiple site interaction of CXCR4 with SDF-1alpha: implications for development of selective CXCR4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Mavorixafor Trihydrochloride: Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavorixafor trihydrochloride, also known as X4P-001, is a small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] CXCR4, a G protein-coupled receptor, plays a pivotal role in regulating immune cell trafficking, hematopoiesis, and the homing of hematopoietic stem cells to the bone marrow through its interaction with its natural ligand, stromal cell-derived factor-1 (SDF-1), also known as CXCL12.[1] Dysregulation of the CXCR4/CXCL12 signaling axis is implicated in various diseases, including primary immunodeficiencies like WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome, cancer metastasis, and HIV infection.[1][2]

Mavorixafor effectively blocks the binding of CXCL12 to CXCR4, thereby inhibiting the downstream signaling pathways.[1][3] This blockade leads to the mobilization of immune cells, particularly neutrophils and lymphocytes, from the bone marrow into the peripheral circulation.[3][4] This mechanism of action makes Mavorixafor a valuable tool for studying immune cell dynamics and a promising therapeutic agent for conditions characterized by immune cell sequestration.[1][4]

Flow cytometry is an indispensable technique for the detailed analysis of heterogeneous immune cell populations. In conjunction with Mavorixafor, it allows for the precise characterization and quantification of changes in immune cell subsets, assessment of receptor occupancy, and evaluation of functional responses such as chemotaxis. These application notes provide detailed protocols for utilizing this compound in the flow cytometric analysis of immune cells.

Mechanism of Action and Signaling Pathway

Mavorixafor is an orally bioavailable antagonist that specifically targets the CXCR4 receptor.[3] In conditions like WHIM syndrome, gain-of-function mutations in the CXCR4 gene lead to enhanced responsiveness to CXCL12, resulting in the retention of mature neutrophils and lymphocytes in the bone marrow.[3][5] Mavorixafor competitively binds to CXCR4, preventing its interaction with CXCL12 and thereby inhibiting the downstream signaling cascades that promote cell retention.[1][5] This disruption of the CXCR4/CXCL12 axis facilitates the egress of leukocytes from the bone marrow into the bloodstream, thereby increasing their numbers in circulation.[3][4]

The CXCR4 signaling pathway, upon binding to CXCL12, activates multiple intracellular signaling cascades. These are primarily mediated by G-proteins, but G-protein-independent pathways also exist.[2][6] Key downstream pathways include:

-

G-protein Dependent Signaling: Activation of Gαi inhibits adenylyl cyclase, while the Gβγ subunits activate phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). This leads to calcium mobilization and activation of the Akt pathway, promoting cell survival and proliferation.[6][7][8]

-

JAK/STAT Pathway: CXCR4 activation can also lead to the G-protein-independent activation of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, which is involved in regulating transcription.[2][7]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, is also activated downstream of CXCR4 and plays a role in cell growth and migration.[8]

Mavorixafor's blockade of CXCR4 inhibits these signaling events. For instance, it has been shown to suppress CXCL12-stimulated calcium mobilization and activation of the Akt/ERK pathway.[5]

Caption: CXCR4 Signaling Pathway and Inhibition by Mavorixafor.

Data Presentation

Clinical Efficacy of Mavorixafor in WHIM Syndrome Patients

The following table summarizes the key quantitative outcomes from clinical trials of Mavorixafor in patients with WHIM syndrome, demonstrating its efficacy in mobilizing neutrophils and lymphocytes and reducing infection rates.

| Parameter | Mavorixafor Treatment Group | Placebo Group | P-value | Reference |

| Time Above Threshold for Absolute Neutrophil Count (TATANC) ≥0.5 x 10³/µL (hours) | 15.0 | 2.8 | < 0.001 | [9] |

| Time Above Threshold for Absolute Lymphocyte Count (TATALC) ≥1.0 x 10³/µL (hours) | 15.8 | 4.6 | < 0.001 | [9] |

| Annualized Infection Rate | 1.7 | 4.2 | 0.007 | [9] |

| Total Infection Score (Combined number/severity) | 7.4 | 12.3 | - | [9] |

| Reduction in Cutaneous Warts | 75% | - | - | [10] |

In Vitro Efficacy of Mavorixafor

This table presents in vitro data on the inhibitory activity of Mavorixafor.

| Assay | Cell Type | IC₅₀ | Eₘₐₓ | Reference |

| Inhibition of CXCL12-stimulated Calcium Mobilization | K562 cells expressing CXCR4 variants | 7.6–39 nM | 51–90% | [5] |

Experimental Protocols

The following protocols provide a framework for using Mavorixafor in flow cytometry-based assays. It is recommended to optimize concentrations of Mavorixafor and antibodies for specific cell types and experimental conditions.

Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs) Following Mavorixafor Treatment

This protocol is designed to assess the effect of Mavorixafor on the frequency of different immune cell populations in vitro.

Materials:

-

This compound

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

Fluorescently conjugated antibodies against immune cell surface markers (e.g., CD3, CD4, CD8, CD19, CD14, CD56)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

-

96-well round-bottom plates or flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells and resuspend in RPMI-1640 with 10% FBS to a concentration of 1 x 10⁶ cells/mL.

-

Mavorixafor Treatment:

-

Plate 1 x 10⁶ cells per well in a 96-well plate.

-

Prepare a stock solution of Mavorixafor in a suitable solvent (e.g., DMSO or water) and dilute to working concentrations in cell culture medium.

-

Add Mavorixafor at various concentrations (e.g., 0, 1, 10, 100, 1000 nM) to the cells. Include a vehicle control.

-

Incubate the cells for a predetermined time (e.g., 2-4 hours) at 37°C in a 5% CO₂ incubator.

-

-

Antibody Staining:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells once with 200 µL of flow cytometry staining buffer.

-

Prepare an antibody cocktail containing fluorescently labeled antibodies for your markers of interest.

-

Resuspend the cell pellet in 50-100 µL of the antibody cocktail.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washing and Acquisition:

-

Wash the cells twice with 200 µL of flow cytometry staining buffer.

-

Resuspend the cells in 200 µL of staining buffer.

-

Acquire the samples on a flow cytometer.

-

-

Data Analysis:

-

Gate on the live cell population using forward and side scatter.

-

Identify different immune cell subsets based on their surface marker expression.

-

Quantify the percentage of each cell population in the Mavorixafor-treated and control samples.

-

Caption: Workflow for Immunophenotyping with Mavorixafor.

Protocol 2: Chemotaxis Assay using Flow Cytometry

This protocol measures the ability of Mavorixafor to inhibit the migration of immune cells towards a CXCL12 gradient.

Materials:

-

This compound

-

Isolated immune cells of interest (e.g., T cells, B cells)

-

Chemotaxis buffer (e.g., RPMI-1640 with 0.5% BSA)

-

Recombinant human CXCL12

-

Transwell inserts (e.g., 5 µm pore size for lymphocytes)

-

24-well companion plates

-

Flow cytometry counting beads

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Isolate the immune cell population of interest.

-

Resuspend the cells in chemotaxis buffer at a concentration of 2 x 10⁶ cells/mL.

-

-

Mavorixafor Pre-treatment:

-

Incubate the cell suspension with varying concentrations of Mavorixafor (e.g., 0, 1, 10, 100, 1000 nM) for 30 minutes at 37°C. Include a vehicle control.

-

-

Chemotaxis Setup:

-

Add 600 µL of chemotaxis buffer containing CXCL12 (e.g., 10 nM) to the lower chamber of the 24-well plate. For a negative control, add buffer without CXCL12.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the pre-treated cell suspension (2 x 10⁵ cells) to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

-

-

Cell Quantification:

-

Carefully remove the Transwell inserts.

-

Collect the cells that have migrated to the lower chamber.

-

Add a known number of flow cytometry counting beads to each sample.

-

Acquire the samples on a flow cytometer.

-

-

Data Analysis:

-

Gate on the cell population and the counting beads separately.

-

Calculate the absolute number of migrated cells in each sample using the following formula: (Number of cell events / Number of bead events) x (Number of beads added / Sample volume)

-

Determine the percentage of migration inhibition by Mavorixafor compared to the vehicle control.

-

Caption: Workflow for Mavorixafor Chemotaxis Inhibition Assay.

Conclusion

This compound is a potent and specific antagonist of the CXCR4 receptor, offering a powerful tool for the investigation of immune cell trafficking and function. The protocols outlined in these application notes provide a foundation for utilizing Mavorixafor in conjunction with flow cytometry to dissect the role of the CXCR4/CXCL12 axis in various physiological and pathological processes. These methods can be adapted to suit specific research questions, contributing to a deeper understanding of immune regulation and aiding in the development of novel therapeutic strategies.

References

- 1. What is the mechanism of Mavorixafor? [synapse.patsnap.com]

- 2. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is Mavorixafor used for? [synapse.patsnap.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 7. abeomics.com [abeomics.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. A phase 3 randomized trial of mavorixafor, a CXCR4 antagonist, for WHIM syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Mavorixafor Trihydrochloride Animal Model Studies

Introduction

Mavorixafor (formerly X4P-001) is an orally bioavailable, small-molecule selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] The primary mechanism of action for Mavorixafor involves blocking the interaction between the CXCR4 receptor and its sole ligand, stromal cell-derived factor-1 (SDF-1α), also known as CXCL12.[1][3] This interaction is crucial for the trafficking and homing of leukocytes, including neutrophils and lymphocytes, to and from the bone marrow.[3] In certain pathologies, such as WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome, gain-of-function mutations in the CXCR4 gene lead to the retention of white blood cells in the bone marrow.[2][3] By inhibiting CXCR4, Mavorixafor promotes the mobilization of these immune cells into the peripheral circulation, thereby addressing the underlying cause of the immunodeficiency.[2][4] The CXCR4/CXCL12 axis is also implicated in tumor growth and metastasis, making Mavorixafor a candidate for oncological applications.[1]

These application notes provide detailed protocols for preclinical animal studies designed to evaluate the pharmacodynamics and efficacy of Mavorixafor in key therapeutic areas.

Mavorixafor Mechanism of Action

Mavorixafor competitively binds to the CXCR4 receptor, preventing its activation by the ligand CXCL12. This blockade inhibits downstream signaling pathways, such as the protein kinase B/extracellular signal-regulated kinase (AKT/ERK) pathway, which are responsible for cell migration and retention in the bone marrow.[2][5] The net effect is an increase in the number of circulating neutrophils and lymphocytes.[3]

Application Note 1: Pharmacodynamic Evaluation of Leukocyte Mobilization

Objective: To determine the dose-dependent effect of orally administered Mavorixafor on the mobilization of neutrophils and lymphocytes into the peripheral blood of healthy mice.

Experimental Protocol

-

Animal Model:

-

Species: C57BL/6 mice, male, 8-10 weeks old.

-

Acclimatization: Acclimatize animals for a minimum of 7 days under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

-

Groups and Dosing:

-

Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), oral gavage (p.o.).

-

Group 2: Mavorixafor, Low Dose (e.g., 10 mg/kg), p.o.

-

Group 3: Mavorixafor, Mid Dose (e.g., 30 mg/kg), p.o.

-

Group 4: Mavorixafor, High Dose (e.g., 100 mg/kg), p.o.

-

Administer a single dose of Mavorixafor or vehicle. Formulate Mavorixafor as a suspension.

-

-

Blood Sampling:

-

Collect baseline blood samples (T=0) from the tail vein or retro-orbital sinus prior to dosing.

-

Collect subsequent blood samples at 2, 4, 8, and 24 hours post-administration.

-

Use EDTA-coated tubes to prevent coagulation.

-

-

Hematological Analysis:

-

Perform a complete blood count (CBC) with differential using an automated hematology analyzer calibrated for mouse blood.

-

Key parameters for analysis are Absolute Neutrophil Count (ANC) and Absolute Lymphocyte Count (ALC).

-

-

Data Analysis:

-

Calculate the mean ± SEM for ANC and ALC for each group at each time point.

-

Analyze data using a two-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare Mavorixafor-treated groups to the vehicle control.

-

Data Presentation

Table 1: Absolute Neutrophil Count (ANC) Following Mavorixafor Administration

| Time Point | Vehicle (cells/µL) | Mavorixafor 10 mg/kg (cells/µL) | Mavorixafor 30 mg/kg (cells/µL) | Mavorixafor 100 mg/kg (cells/µL) |

|---|---|---|---|---|

| 0 hr | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| 2 hr | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| 4 hr | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| 8 hr | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| 24 hr | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 2: Absolute Lymphocyte Count (ALC) Following Mavorixafor Administration

| Time Point | Vehicle (cells/µL) | Mavorixafor 10 mg/kg (cells/µL) | Mavorixafor 30 mg/kg (cells/µL) | Mavorixafor 100 mg/kg (cells/µL) |

|---|---|---|---|---|

| 0 hr | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| 2 hr | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| 4 hr | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| 8 hr | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| 24 hr | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Application Note 2: Efficacy Evaluation in a Breast Cancer Xenograft Model

Objective: To assess the efficacy of Mavorixafor, alone and in combination with standard chemotherapy, on primary tumor growth and metastasis in a xenograft model of inflammatory breast cancer.[6]

Experimental Protocol

-

Cell Culture and Animal Model:

-

Cell Line: SUM149-Luc, a human inflammatory breast cancer cell line transfected with luciferase for in vivo imaging.[6]

-

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Cell Preparation: Culture SUM149-Luc cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of PBS and Matrigel.

-

-

Tumor Implantation:

-

Inject 2 x 10^6 SUM149-Luc cells in a 100 µL volume into the thoracic mammary fat pad of each mouse.[6]

-

Monitor mice for tumor development.

-

-

Study Groups and Treatment:

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into four groups (n=10/group):

-

Group 1: Vehicle Control (p.o., daily).

-

Group 2: Mavorixafor (e.g., 50 mg/kg, p.o., daily).

-

Group 3: Paclitaxel (e.g., 10 mg/kg, intraperitoneal, twice weekly).[6]

-

Group 4: Mavorixafor + Paclitaxel.

-

-

Treat animals for a predefined period (e.g., 4-6 weeks).

-

-

Efficacy Assessment:

-

Tumor Growth: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Metastasis (Bioluminescence Imaging): Perform whole-body luciferase imaging weekly to quantify primary tumor burden and detect distant metastases.[6] Administer luciferin and image mice using an in vivo imaging system (IVIS).

-

Endpoint Analysis: At the end of the study, euthanize mice. Excise primary tumors and weigh them. Harvest organs (e.g., lungs, leg bones) to quantify metastatic burden via ex vivo luciferase activity assay on tissue lysates.[6]

-

Data Presentation

Table 3: Primary Tumor Growth Inhibition

| Treatment Group | Final Tumor Volume (mm³) | Final Tumor Weight (g) | % Tumor Growth Inhibition (TGI) |

|---|---|---|---|

| Vehicle | Mean ± SEM | Mean ± SEM | - |

| Mavorixafor | Mean ± SEM | Mean ± SEM | Calculated vs. Vehicle |

| Paclitaxel | Mean ± SEM | Mean ± SEM | Calculated vs. Vehicle |

| Combination | Mean ± SEM | Mean ± SEM | Calculated vs. Vehicle |

Table 4: Quantification of Lung Metastasis

| Treatment Group | Lung Luciferase Activity (photons/sec) |

|---|---|

| Vehicle | Mean ± SEM |

| Mavorixafor | Mean ± SEM |

| Paclitaxel | Mean ± SEM |

| Combination | Mean ± SEM |

Application Note 3: Efficacy Evaluation in an Allergic Airway Inflammation Model

Objective: To evaluate the potential of Mavorixafor to attenuate airway inflammation and hyperresponsiveness by blocking CXCR4-mediated immune cell trafficking. This is based on findings that CXCR4 antagonists can reduce allergic lung inflammation.[7]

Experimental Protocol

-

Animal Model:

-

Species: BALB/c mice, female, 6-8 weeks old.

-

-

Sensitization and Challenge Protocol (Ovalbumin Model):

-

Sensitization: On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20 µg ovalbumin (OVA) emulsified in aluminum hydroxide (Alum).

-

Challenge: From days 21 to 23, challenge mice with an aerosolized solution of 1% OVA for 30 minutes each day.

-

-

Study Groups and Treatment:

-

Group 1: Saline Control (Saline sensitization and challenge).

-

Group 2: OVA + Vehicle (OVA sensitization and challenge + Vehicle p.o.).

-

Group 3: OVA + Mavorixafor (OVA sensitization and challenge + Mavorixafor p.o.).

-

Group 4: OVA + Dexamethasone (Positive control, i.p.).

-

Administer Mavorixafor or vehicle orally once daily, starting one day before the first challenge (day 20) until the end of the challenge period (day 23).

-

-

Assessment of Airway Hyperresponsiveness (AHR):

-

At 24 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph in response to increasing concentrations of nebulized methacholine.

-

-

Bronchoalveolar Lavage (BAL) and Cell Analysis:

-

Immediately after AHR measurement, euthanize the mice and perform a lung lavage with PBS.

-

Centrifuge the collected BAL fluid. Use the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.

-

Resuspend the cell pellet and perform a total cell count. Prepare cytospin slides, stain with Diff-Quik, and perform a differential cell count (eosinophils, neutrophils, macrophages, lymphocytes).

-

Data Presentation

Table 5: Inflammatory Cell Counts in Bronchoalveolar Lavage (BAL) Fluid

| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |

|---|---|---|---|---|

| Saline Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| OVA + Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| OVA + Mavorixafor | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| OVA + Dex | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

References

- 1. What is the mechanism of Mavorixafor? [synapse.patsnap.com]

- 2. tandfonline.com [tandfonline.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is Mavorixafor used for? [synapse.patsnap.com]

- 5. Mavorixafor, CXCR4 antagonist, a novel treatment for WHIM syndrome, first FDA approval 2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of a CXCR4 antagonist in a xenograft mouse model of inflammatory breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Mavorixafor Trihydrochloride: Application Notes and Protocols for In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavorixafor trihydrochloride, also known as X4P-001, is a potent and orally bioavailable small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4/CXCL12 signaling axis is a critical pathway involved in immune cell trafficking, hematopoiesis, and has been implicated in the tumor progression and metastasis of various cancers. By blocking the interaction between CXCR4 and its ligand CXCL12, Mavorixafor mobilizes leukocytes from the bone marrow and can disrupt the tumor microenvironment, making it a promising therapeutic agent for rare immunodeficiencies and oncology. This document provides detailed application notes and protocols for the use of this compound in in vivo mouse studies, based on available preclinical data.

Data Presentation: this compound Dosage in Mouse Models

The following table summarizes the reported dosages of Mavorixafor (or its related analogs) used in various in vivo mouse studies. This information is intended to serve as a starting point for study design. Researchers should optimize the dosage for their specific mouse model and experimental goals.

| Mouse Model | Compound | Dosage | Route of Administration | Dosing Frequency | Vehicle | Observed Effects |

| WHIM Syndrome (Cxcr4+/1013 mice) | X4P-X4-185-P1 | 100 mg/kg | Oral Gavage | Daily | 50 mM citrate buffer (pH 4.0) | Corrected circulating leukopenia and mobilized functional neutrophils.[1] |

| Oral Cancer (Xenograft) | Mavorixafor (AMD-070) | Not Specified | Oral | Daily | Not Specified | Substantially deterred the occurrence of lung metastasis. |

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol is based on the formulation used for a related CXCR4 antagonist in a WHIM syndrome mouse model and general practices for preparing compounds for oral gavage.

Materials:

-

This compound powder

-

50 mM Citrate Buffer, pH 4.0 (Vehicle)

-

Sterile water for injection

-

Sodium citrate dihydrate

-

Citric acid

-

pH meter

-

Sterile conical tubes (15 mL and 50 mL)

-

Vortex mixer

-

Analytical balance

-

Weighing paper

Procedure:

-

Prepare the 50 mM Citrate Buffer (pH 4.0):

-

Dissolve sodium citrate dihydrate and citric acid in sterile water to achieve a final concentration of 50 mM.

-

Adjust the pH of the buffer to 4.0 using a calibrated pH meter by adding citric acid or sodium citrate solution as needed.

-

Sterile-filter the buffer through a 0.22 µm filter into a sterile container.

-

-

Prepare the Mavorixafor Dosing Solution (Example for a 10 mg/mL solution):

-

Accurately weigh the required amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of the compound.

-

Transfer the powder to a sterile 15 mL conical tube.

-

Add a small volume of the 50 mM citrate buffer (e.g., 2-3 mL) to the tube.

-

Vortex the tube vigorously to suspend the compound. Gentle heating or sonication may be used to aid dissolution if necessary, but stability under these conditions should be verified.

-

Once the compound is fully dissolved or forms a homogenous suspension, add the citrate buffer to reach the final volume of 10 mL.

-

Vortex the solution again to ensure homogeneity.

-

The final concentration of this solution will be 10 mg/mL. The volume to be administered to each mouse will depend on its weight and the desired dose (mg/kg).

-

Note on Alternative Vehicles: For some preclinical studies, other vehicles such as corn oil may be used. To prepare a formulation in corn oil, Mavorixafor can be first dissolved in a minimal amount of a suitable solvent like DMSO, and then the DMSO solution can be emulsified in corn oil. The final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.

In Vivo Administration by Oral Gavage

Materials:

-

Prepared Mavorixafor dosing solution

-

Mice (specific strain as per experimental design)

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)

-

Syringes (1 mL)

-

Animal scale

Procedure:

-

Animal Handling and Dosing Calculation:

-

Weigh each mouse accurately before dosing.

-

Calculate the volume of the dosing solution to be administered based on the mouse's weight and the target dose. For example, for a 20 g mouse and a target dose of 100 mg/kg, using a 10 mg/mL solution:

-

Dose for the mouse = 20 g / 1000 g/kg * 100 mg/kg = 2 mg

-

Volume to administer = 2 mg / 10 mg/mL = 0.2 mL or 200 µL

-

-

-

Oral Gavage Administration:

-

Gently but firmly restrain the mouse.

-

Measure the correct volume of the dosing solution into a 1 mL syringe fitted with a gavage needle.

-

Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the needle does not enter the trachea.

-

Slowly dispense the solution.

-

Gently remove the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress.

-

-

Dosing Schedule:

-

Administer the dose daily or as required by the experimental protocol.

-

Mandatory Visualizations

Signaling Pathway of Mavorixafor's Mechanism of Action

Caption: Mavorixafor blocks CXCL12 binding to CXCR4, inhibiting downstream signaling.

Experimental Workflow for In Vivo Mouse Studies with Mavorixafor

References

Mavorixafor Trihydrochloride: Modulating the Tumor Microenvironment for Enhanced Anti-Tumor Immunity

Application Note and Protocols for Researchers

Introduction

Mavorixafor trihydrochloride (formerly X4P-001) is an orally bioavailable, selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] The CXCR4/CXCL12 signaling axis is a critical pathway in cancer progression, playing a key role in tumor cell proliferation, metastasis, and the regulation of the tumor microenvironment (TME).[1][3][4] By blocking the interaction between CXCR4 and its ligand CXCL12, Mavorixafor disrupts this signaling cascade, leading to a reduction in tumor growth and metastasis.[1][5] More importantly, Mavorixafor has been shown to modulate the TME by increasing the infiltration of anti-tumor immune cells, thereby sensitizing tumors to immunotherapy.[4][6][7]

This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in assessing the effects of this compound on the tumor microenvironment.

Mechanism of Action: The CXCR4/CXCL12 Axis

Mavorixafor is a selective, allosteric inhibitor of the CXCR4 receptor.[6] The binding of the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1) to CXCR4 triggers a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which promote cell survival, proliferation, and migration.[6][8] In the TME, CXCL12 secreted by stromal cells attracts CXCR4-expressing tumor cells and immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][9] This creates an immunosuppressive shield that protects the tumor from cytotoxic T-lymphocyte (CTL)-mediated killing.[1][9]

Mavorixafor, by blocking the CXCR4 receptor, prevents the binding of CXCL12 and subsequent downstream signaling.[1][5] This leads to several anti-tumor effects:

-

Inhibition of Tumor Cell Proliferation and Migration: By disrupting pro-survival signaling, Mavorixafor can directly inhibit the growth and spread of CXCR4-expressing tumor cells.[1]

-

Modulation of the Tumor Microenvironment: Mavorixafor disrupts the recruitment of immunosuppressive cells to the TME.[1][9]

-

Enhanced Anti-Tumor Immunity: By reducing immunosuppression and promoting the infiltration of CD8+ T-cells, Mavorixafor can enhance the body's natural anti-tumor immune response and synergize with immune checkpoint inhibitors.[6][7]

Figure 1: Simplified Mavorixafor Mechanism of Action.

Quantitative Data from a Phase Ib Study in Melanoma Patients

A Phase Ib clinical trial (NCT02823405) evaluated Mavorixafor as a single agent and in combination with pembrolizumab in patients with advanced melanoma.[6][10] The study demonstrated that Mavorixafor monotherapy led to significant changes in the tumor microenvironment, indicative of an inflamed or "hot" tumor phenotype.

Table 1: Changes in Tumor Microenvironment after Mavorixafor Monotherapy

| Biomarker | Method | Change from Baseline |

| CD8+ T-cell Infiltration | Multiplexed Immunofluorescence | Increased[6] |

| Granzyme B Signal | Multiplexed Immunofluorescence | Increased[6] |

| Antigen Presentation Machinery | NanoString Gene Expression | Increased[6] |

| Tumor Inflammatory Signature (TIS) | NanoString Gene Expression | Increased Score[6] |

| IFNγ Gene Expression Signature | NanoString Gene Expression | Increased Score[6] |

Table 2: Changes in Serum Cytokines

| Cytokine | Treatment | Change from Baseline |

| CXCL9 | Mavorixafor + Pembrolizumab | Enhanced Increase[6] |

| CXCL10 | Mavorixafor + Pembrolizumab | Enhanced Increase[6] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of Mavorixafor on the TME, based on methodologies used in the NCT02823405 study and general best practices.

Figure 2: Workflow for Assessing Mavorixafor's Effect on TME.

Protocol 1: NanoString nCounter Gene Expression Analysis of FFPE Tumor Biopsies

This protocol outlines the steps for analyzing gene expression changes in the TME using the NanoString nCounter platform.

1. Materials:

-

FFPE tumor tissue sections (5-10 µm thick)

-

RNA isolation kit for FFPE tissue (e.g., QIAGEN RNeasy FFPE Kit)

-

NanoString nCounter SPRINT Cartridge

-

nCounter Master Kit

-

nCounter PanCancer Immune Profiling Panel or other relevant panel

-

Hybridization buffer

-

Nuclease-free water

2. RNA Isolation from FFPE Sections:

-

Place 1-2 FFPE sections into a microcentrifuge tube.

-

Add 1 ml of xylene and vortex to deparaffinize. Centrifuge and remove the supernatant.

-

Wash the pellet with 1 ml of 100% ethanol, centrifuge, and aspirate the ethanol.

-

Air dry the pellet for 10-15 minutes.

-

Follow the manufacturer's protocol for the chosen FFPE RNA isolation kit to extract and purify the RNA.

-

Quantify the RNA concentration and assess its purity (A260/A280 ratio).

3. NanoString Hybridization:

-

Thaw the nCounter Master Kit and Reporter CodeSet at room temperature.

-

In a new tube, mix 70 µl of hybridization buffer with the Reporter CodeSet.

-

Add 8 µl of this hybridization mixture to each sample tube.

-

Add 5 µl of the Capture ProbeSet to each tube.

-

Add 2 µl of your isolated RNA (target) to each tube.

-

Briefly vortex and centrifuge the tubes.

-

Incubate the hybridization reactions at 65°C for 16-20 hours.

4. Sample Processing on the nCounter SPRINT:

-

Following hybridization, briefly centrifuge the tubes.

-

Load the hybridization reactions into the nCounter SPRINT cartridge according to the manufacturer's instructions.

-

Place the cartridge into the nCounter SPRINT Profiler.

-

Run the automated purification and imaging protocol.

5. Data Analysis:

-

The nCounter system will generate digital counts for each target gene.

-

Perform data normalization using the included positive and negative controls and housekeeping genes.

-

Analyze differential gene expression between baseline and post-treatment samples to identify changes in immune-related gene signatures.

Protocol 2: Multiplexed Immunofluorescence (mIF) Staining of FFPE Tumor Sections

This protocol describes a general workflow for mIF to visualize and quantify immune cell populations within the TME.

1. Materials:

-

FFPE tumor tissue sections (4-5 µm thick) on charged slides

-

Dewaxing and rehydration solutions (Xylene, graded ethanols)

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Pressure cooker or water bath for heat-induced epitope retrieval (HIER)

-